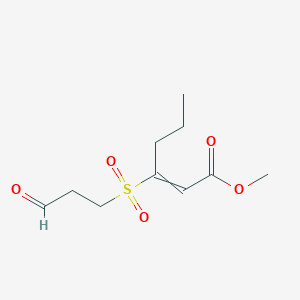
(2,5-Diamino-3-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Diamino-3-methylphenyl)methanol is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of two amino groups at the 2 and 5 positions, a methyl group at the 3 position, and a hydroxymethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diamino-3-methylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (2,5-Dinitro-3-methylphenyl)methanol, using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the nitro compound using a palladium catalyst. This method offers higher efficiency and selectivity, making it suitable for large-scale production. The reaction is conducted under controlled temperature and pressure conditions to ensure optimal yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Diamino-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be further reduced to (2,5-Diamino-3-methylphenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (2,5-Diamino-3-methylbenzoic acid)
Reduction: (2,5-Diamino-3-methylphenyl)methane
Substitution: Derivatives with alkyl or acyl groups attached to the amino groups.
Wissenschaftliche Forschungsanwendungen
(2,5-Diamino-3-methylphenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a model compound for studying the interactions of amino-substituted phenyl derivatives with biological systems.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,5-Diamino-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The hydroxymethyl group may also play a role in modulating the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Diamino-3-methylphenyl)methanol
- (2,5-Diamino-4-methylphenyl)methanol
- (2,5-Diamino-3-ethylphenyl)methanol
Uniqueness
(2,5-Diamino-3-methylphenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
925917-32-4 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(2,5-diamino-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,9-10H2,1H3 |
InChI-Schlüssel |
SCUGSSLEYBYIAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)



![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)






![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)
